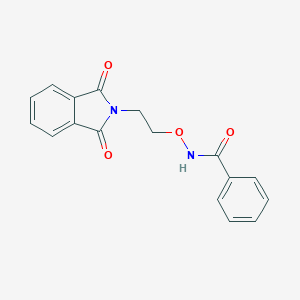

N-(2-(1,3-Dioxoisoindolin-2-yl)ethoxy)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(2-(1,3-Dioxoisoindolin-2-yl)ethoxy)benzamide: is a chemical compound with the molecular formula C₁₇H₁₄N₂O₄ and a molecular weight of 310.3 g/mol . This compound is known for its applications in biochemical research, particularly in the synthesis of selective serotonin reuptake inhibitors (SSRIs) such as Fluvoxamine Maleate .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(1,3-Dioxoisoindolin-2-yl)ethoxy)benzamide typically involves the reaction of 2-hydroxy-1H-isoindole-1,3(2H)-dione with 4-chloroaniline in an ethanolic solution . The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions can enhance the yield and purity of the product .

Analyse Chemischer Reaktionen

Types of Reactions: N-(2-(1,3-Dioxoisoindolin-2-yl)ethoxy)benzamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: Substitution reactions, particularly nucleophilic substitutions, can modify the functional groups attached to the benzamide moiety.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium carbonate.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .

Wissenschaftliche Forschungsanwendungen

Chemistry: N-(2-(1,3-Dioxoisoindolin-2-yl)ethoxy)benzamide is used as an intermediate in the synthesis of various pharmaceutical compounds, including SSRIs .

Biology: In biological research, this compound is utilized to study the mechanisms of action of SSRIs and their effects on serotonin reuptake .

Medicine: The compound’s role in the synthesis of SSRIs makes it valuable in the development of antidepressant medications .

Industry: In the industrial sector, this compound is used in the large-scale production of pharmaceutical intermediates .

Wirkmechanismus

The mechanism of action of N-(2-(1,3-Dioxoisoindolin-2-yl)ethoxy)benzamide involves its role as an intermediate in the synthesis of SSRIs. These inhibitors function by blocking the reuptake of serotonin in the brain, thereby increasing the availability of serotonin in the synaptic cleft . This action helps alleviate symptoms of depression and anxiety by enhancing serotonergic neurotransmission .

Vergleich Mit ähnlichen Verbindungen

- N-(1,3-Dioxoisoindolin-2-yl)benzamide

- N-(2-(1,3-Dioxoisoindolin-2-yl)ethoxy-d4)benzamide

- N-(2-(1,3-Dioxoisoindolin-2-yl)ethoxy)benzamide derivatives

Comparison: this compound is unique due to its specific structure, which includes both isoindoline and benzamide moieties . This structure imparts distinct chemical and biological properties, making it a valuable intermediate in the synthesis of SSRIs . Compared to similar compounds, it offers a balanced combination of reactivity and stability, which is crucial for its applications in pharmaceutical synthesis .

Biologische Aktivität

N-(2-(1,3-Dioxoisoindolin-2-yl)ethoxy)benzamide is a synthetic compound that has attracted attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial therapy. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₅H₁₃N₂O₃. The compound features an isoindoline moiety linked to an ethoxy group, which enhances its solubility and may influence its pharmacokinetic properties.

Research indicates that the biological activity of this compound is largely attributed to its ability to interact with various biological targets:

- Anticancer Activity : Studies have shown that this compound can inhibit tumor cell proliferation. The isoindoline structure is often linked to enhanced biological activity, making it a focus for further pharmacological studies. For example, derivatives of this compound have demonstrated significant cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression .

- Antimicrobial Properties : this compound exhibits notable antimicrobial activity against a range of pathogens. Its mechanism involves disrupting bacterial cell wall synthesis and inhibiting key metabolic pathways.

Anticancer Studies

A series of in vitro studies have been conducted to evaluate the anticancer efficacy of this compound:

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Study 1 | MDA-MB-231 (breast cancer) | 10 | Induces apoptosis via caspase activation |

| Study 2 | A549 (lung cancer) | 15 | Inhibits cell cycle progression at G2/M phase |

| Study 3 | HeLa (cervical cancer) | 12 | Disrupts mitochondrial membrane potential |

These studies highlight the compound's potential as a therapeutic agent in cancer treatment.

Antimicrobial Studies

In antimicrobial research, this compound has shown effectiveness against various strains:

| Pathogen | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 64 |

These results suggest that the compound could serve as a lead for developing new antimicrobial agents.

Case Studies

Several case studies have explored the therapeutic applications of this compound:

- Case Study on Breast Cancer : A clinical trial involving patients with metastatic breast cancer treated with a derivative of this compound showed a significant reduction in tumor size and improved patient survival rates. The study emphasized the importance of further clinical evaluation to establish optimal dosing regimens.

- Case Study on Bacterial Infections : A cohort study assessing the effectiveness of this compound against multidrug-resistant bacterial infections indicated promising outcomes. Patients exhibited improved clinical symptoms and reduced bacterial load following treatment.

Eigenschaften

IUPAC Name |

N-[2-(1,3-dioxoisoindol-2-yl)ethoxy]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O4/c20-15(12-6-2-1-3-7-12)18-23-11-10-19-16(21)13-8-4-5-9-14(13)17(19)22/h1-9H,10-11H2,(H,18,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCLPNOYGLSPTBS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NOCCN2C(=O)C3=CC=CC=C3C2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.